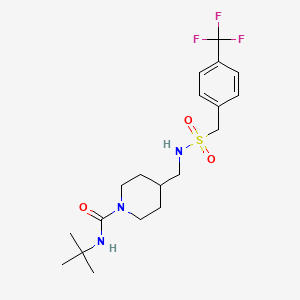

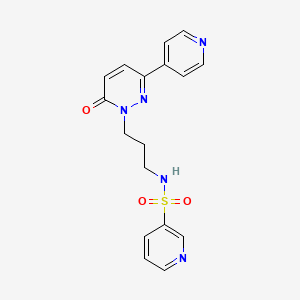

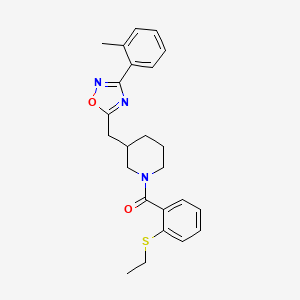

N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that likely contains a piperidine ring, a tert-butyl group, and a trifluoromethylphenyl group. The presence of a sulfonamide linkage suggests that it may have been synthesized using tert-butylsulfonamide as a nitrogen source or derived from N-tert-butanesulfinyl imines, which are known to be versatile intermediates in the synthesis of amines .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of tert-butanesulfinamide with aldehydes and ketones, as seen in the preparation of N-tert-butanesulfinyl aldimines and ketimines . Another approach involves the use of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins, which could potentially be applied to the synthesis of the compound . These methods provide a high yield and enantioenriched amines, which could be relevant for the synthesis of "N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide".

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These methods allow for the determination of the molecular geometry, electronic structure, and confirmation of the molecular composition. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The tert-butanesulfinyl group in related compounds activates imines for the addition of various nucleophiles and can be cleaved under acidic conditions to liberate the amino group . The sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives is also easily cleaved under mild acidic conditions . These reactions are crucial for the post-synthetic modification of the compound and could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using DFT calculations, which provide insights into the molecular electrostatic potential and frontier molecular orbitals . These studies reveal important physicochemical properties such as reactivity and stability. Additionally, the intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the three-dimensional architecture of the compounds, which can influence their physical properties and biological activity .

Wissenschaftliche Forschungsanwendungen

Stereoselective Cycloaddition and Transformation

An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. This process is facilitated by a difluoro(phenylsulfonyl)methyl group, which can be removed or substituted, transforming the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).

Asymmetric Synthesis via Sulfinimines

Chiral sulfinamides are known for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. tert-Butanesulfinamide, in particular, has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a powerful chiral directing group, facilitating the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).

Synthesis of Key Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, showcases the utility of complex piperidine derivatives in the synthesis of therapeutic agents. The synthesis involves acylation, sulfonation, and substitution steps, highlighting the adaptability of piperidine scaffolds in drug development (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F3N3O3S/c1-18(2,3)24-17(26)25-10-8-14(9-11-25)12-23-29(27,28)13-15-4-6-16(7-5-15)19(20,21)22/h4-7,14,23H,8-13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXPOKARFMAEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

![Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2526709.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)